molecular formula C3H5ClN4 B1280920 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole CAS No. 57235-84-4

5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole

Cat. No.: B1280920
CAS No.: 57235-84-4
M. Wt: 132.55 g/mol
InChI Key: QVMQSOGTBSMUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole is a useful research compound. Its molecular formula is C3H5ClN4 and its molecular weight is 132.55 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(chloromethyl)-1-methyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN4/c1-8-3(2-4)5-6-7-8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMQSOGTBSMUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480379
Record name 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57235-84-4
Record name 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its role as a bioisosteric replacement for the carboxylic acid group, which enhances metabolic stability and modulates physicochemical properties.[1][2][3] Within this class, 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole (CAS No. 57235-84-4) has emerged as a particularly valuable synthetic intermediate.[4][5] Its unique trifunctional nature—comprising a stable, N-methylated tetrazole ring and a highly reactive chloromethyl group—provides a versatile platform for the synthesis of complex, drug-like molecules. This guide offers a comprehensive examination of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the foundational knowledge required to effectively leverage this compound in their synthetic endeavors.

Core Structural Features and Physicochemical Properties

5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom, with a methyl group affixed to the N1 position and a chloromethyl substituent at the C5 position. The methylation at N1 is a critical feature, as it resolves the tautomerism inherent to the parent 1H-tetrazole ring, locking the molecule into a single, stable regioisomer and simplifying subsequent synthetic manipulations and biological interpretations.[2][6]

The molecule's reactivity is dominated by the C5 chloromethyl group. The electron-withdrawing nature of the tetrazole ring enhances the electrophilicity of the methylene carbon, making the chlorine atom an excellent leaving group for nucleophilic substitution reactions. This predictable reactivity is the cornerstone of its utility as a synthetic building block.

Visualization of the Chemical Structure

Caption: Chemical structure of 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole.

Physicochemical Data Summary

The key physicochemical properties are summarized below. It is important to note that some values, such as boiling point and density, are predicted through computational models due to the compound's primary use as a reactive intermediate rather than a final product.[7][8]

PropertyValueSource
CAS Number 57235-84-4[4]
Molecular Formula C₃H₅ClN₄Inferred
Molecular Weight 132.55 g/mol Inferred
Appearance White to Off-white solid/powder[6][7]
Melting Point 85 °C[7][8]
Boiling Point 293.9 ± 42.0 °C (Predicted)[7][8]
Density 1.577 ± 0.06 g/cm³ (Predicted)[7][8]
pKa 3.94 ± 0.10 (Predicted)[7][8]
Storage 2-8°C, under inert gas (Nitrogen or Argon)[7][8]

Synthesis and Characterization

The synthesis of 1,5-disubstituted tetrazoles requires careful control of regioselectivity. A common and logical strategy for preparing 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole involves the selective N-alkylation of a pre-formed 5-(chloromethyl)-1H-tetrazole precursor.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from chloroacetonitrile. The first step involves the [3+2] cycloaddition of an azide source to the nitrile, forming the tetrazole ring. The second step is the regioselective methylation of the resulting tetrazole.

Synthesis_Workflow Start Chloroacetonitrile (ClCH₂CN) Reagents1 + Sodium Azide (NaN₃) + Lewis Acid Catalyst (e.g., ZnCl₂) Step1 Step 1: [3+2] Cycloaddition Start->Step1 Intermediate 5-(chloromethyl)-1H-tetrazole Step1->Intermediate Reagents2 + Methylating Agent (e.g., CH₃I) + Base (e.g., K₂CO₃) in Polar Aprotic Solvent (e.g., DMF) Step2 Step 2: N1-Selective Methylation Intermediate->Step2 Product 5-(chloromethyl)-1-methyl-1H-tetrazole Step2->Product

Caption: General synthetic workflow for 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established methods for tetrazole synthesis and N-alkylation.[9][10]

Step 1: Synthesis of 5-(chloromethyl)-1H-tetrazole

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add chloroacetonitrile (1.0 eq), sodium azide (1.2 eq), and a Lewis acid catalyst such as zinc chloride (1.1 eq).

  • Solvent & Reaction: Add a suitable solvent, such as water or DMF, to the flask. Heat the reaction mixture to 90-110 °C and stir vigorously for 24-48 hours.[11] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up & Isolation: After completion, cool the mixture to room temperature. Carefully acidify with dilute hydrochloric acid to pH 2-3 to protonate the tetrazole. The product may precipitate or can be extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 5-(chloromethyl)-1H-tetrazole.

Step 2: N1-Methylation

  • Setup: In a clean, dry flask under a nitrogen atmosphere, dissolve the crude 5-(chloromethyl)-1H-tetrazole (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

  • Reagent Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution. Stir for 15-30 minutes. Then, add the methylating agent, such as methyl iodide (CH₃I, 1.1 eq), dropwise at room temperature.

  • Reaction & Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The choice of a mild base and polar aprotic solvent favors methylation at the more nucleophilic N1 position over the N2 position. Monitor the reaction for the disappearance of the starting material.

  • Purification: Upon completion, filter off the inorganic salts. Remove the solvent in vacuo. The resulting residue can be purified by column chromatography on silica gel to separate the desired N1-methyl isomer from any N2-methyl byproduct and other impurities, yielding the pure product.

Analytical Characterization

Confirmation of the structure and purity is achieved through standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct singlets: one for the methyl protons (CH₃) around 3.8-4.2 ppm, one for the methylene protons (CH₂Cl) around 4.8-5.2 ppm, and no N-H proton, confirming successful methylation.

  • ¹³C NMR: The carbon spectrum will show characteristic peaks for the methyl carbon, the methylene carbon, and the C5 carbon of the tetrazole ring.

  • Mass Spectrometry (MS): ESI-MS would show the [M+H]⁺ ion peak corresponding to the molecular weight of the compound, confirming its identity.

  • HPLC: High-Performance Liquid Chromatography is used to determine the purity of the final compound, with typical assays showing >95% purity.[12][13]

Reactivity and Application as a Synthetic Intermediate

The primary value of 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole lies in the predictable reactivity of its chloromethyl group. It serves as a potent electrophile, readily undergoing Sₙ2 reactions with a wide array of nucleophiles. This allows for the straightforward introduction of the 1-methyltetrazole moiety onto diverse molecular scaffolds.

Reactivity_Diagram Start 5-(chloromethyl)-1-methyl-1H-tetrazole Reaction Sₙ2 Reaction Start->Reaction Nuc Nucleophile (Nu:⁻) e.g., R-NH₂, R-SH, R-O⁻ Nuc->Reaction Product Substituted Product (1-methyltetrazol-5-yl)-CH₂-Nu Reaction->Product

Caption: Nucleophilic substitution at the chloromethyl group.

This reactivity is exploited in combinatorial chemistry and library synthesis to generate families of compounds for biological screening. By reacting this building block with various amines, phenols, thiols, or carboxylates, researchers can rapidly assemble libraries of molecules with a constant 1-methyltetrazol-5-ylmethyl core and diverse peripheral functionality. This approach is highly efficient for structure-activity relationship (SAR) studies.

Role in Medicinal Chemistry and Drug Design

The tetrazole ring is a well-established bioisostere of the carboxylic acid functional group.[1][3][14] Its pKa is similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets. However, the tetrazole group offers several advantages:

  • Increased Lipophilicity: It is generally more lipophilic than a carboxylic acid, which can improve cell membrane permeability and oral bioavailability.[1]

  • Metabolic Stability: The tetrazole ring is resistant to many metabolic pathways that would degrade a carboxylic acid.

  • Spatial Properties: The planar, aromatic nature of the tetrazole ring can provide favorable conformational rigidity.[1]

Numerous marketed drugs, including the antihypertensive agent Losartan and the antibiotic Cefotiam , feature a tetrazole ring, attesting to its therapeutic importance.[3] 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole provides a direct and efficient route to incorporate this valuable pharmacophore into novel drug candidates across a range of therapeutic areas, including anticancer, antiviral, and anti-inflammatory research.[2][14][15]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper safety protocols must be strictly followed.

  • Hazard Identification: The compound is classified as hazardous. It may cause skin, eye, and respiratory irritation. It can be harmful if swallowed.[8][16][17]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[17][19]

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C) under an inert atmosphere of nitrogen or argon to prevent degradation.[7][8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole is a high-value building block for chemical synthesis, particularly within the field of drug discovery. Its structure offers a unique combination of a metabolically robust, N-methylated tetrazole pharmacophore and a reactive chloromethyl handle suitable for a wide range of nucleophilic substitution reactions. This guide has detailed its fundamental properties, synthetic pathways, reactivity profile, and critical role in medicinal chemistry. For researchers aiming to design and synthesize novel therapeutics, a thorough understanding of this intermediate provides a powerful tool for accessing new chemical space and developing next-generation drug candidates.

References

  • Watsonnoke Scientific Ltd. (2022-04-11). 55408-11-2 5-Chloromethyl-1H-tetrazole.
  • Thermo Fisher Scientific. 5-Chloromethyl-1H-tetrazole, 95% 1 g | Buy Online | Thermo Scientific Chemicals.
  • ChemicalBook. 5-Chloromethyl-1H-tetrazole CAS#: 55408-11-2.
  • PubChem. 5-Chloromethyl-1H-Tetrazole | C2H3ClN4 | CID 12205080.
  • PubChem. 5-(chloromethyl)-1-phenyl-1H-1,2,3,4-tetrazole.
  • ChemicalBook. 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole | 57235-84-4.
  • ECHEMI. 5-Chloromethyl-1H-tetrazole SDS, 55408-11-2 Safety Data Sheets.
  • Smolecule. (2023-08-15). 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole.
  • ChemicalBook. 5-Chloromethyl-1H-tetrazole | 55408-11-2.
  • Fisher Scientific. SAFETY DATA SHEET - 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole.
  • Sigma-Aldrich. (2025-04-24). SAFETY DATA SHEET - (S)-(–)-5-(2-Pyrrolidinyl)-1H-tetrazole.
  • SpectraBase. 1-(p-chlorophenyl)-5-methyl-1H-tetrazole.
  • PrepChem.com. Synthesis of 5-[[p-(p-chlorophenylsulfonyl)anilino]methyl]-1H-tetrazole.
  • Thermo Fisher Scientific. 5-Chloromethyl-1H-tetrazole, 95% 5 g | Buy Online | Thermo Scientific Chemicals.
  • Beilstein-Institut. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
  • PubChemLite. 5-(chloromethyl)-1-(4-methanesulfonylphenyl)-1h-1,2,3,4-tetrazole.
  • National Institutes of Health (NIH). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC.
  • Der Pharma Chemica. Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles.
  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles.
  • Life Chemicals. (2024-01-17). Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry.
  • South African Chemical Institute. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry.
  • PubChemLite. 5-(chloromethyl)-1-(cyclopropylmethyl)-1h-1,2,3,4-tetrazole.
  • MDPI. (2025-06-26). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules.
  • VU Research Repository. (2024-09-14). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry.
  • Hilaris Publisher. (2021-09-10). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Journal of Drug Design and Research.
  • Springer Nature. (2025-05-07). Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. Journal of Energetic Materials.

Sources

Navigating the Solubility Landscape of 5-(chloromethyl)-1-methyl-1H-tetrazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-(chloromethyl)-1-methyl-1H-tetrazole is a pivotal building block in contemporary drug discovery, valued for its role as a bioisosteric replacement for carboxylic acids and its contribution to the metabolic stability and potency of pharmaceutical compounds.[1][2][3][4][5] Despite its significance, a comprehensive public repository of its solubility data in common organic solvents remains notably absent. This technical guide addresses this critical knowledge gap, providing researchers, scientists, and drug development professionals with a foundational understanding of the anticipated solubility characteristics of this compound. More importantly, it outlines a robust, self-validating experimental framework for the precise determination of its solubility, thereby empowering researchers to generate reliable data crucial for process development, formulation, and preclinical studies. This document synthesizes established principles of physical chemistry with practical, field-proven methodologies to deliver an in-depth resource for navigating the solubility landscape of this important synthetic intermediate.

Introduction: The Strategic Importance of 5-(chloromethyl)-1-methyl-1H-tetrazole in Medicinal Chemistry

The tetrazole moiety has emerged as a "privileged scaffold" in medicinal chemistry, with over twenty marketed drugs featuring this heterocycle.[1][2] Its utility stems from its ability to act as a bioisostere for the carboxylic acid group, enhancing key drug-like properties such as lipophilicity, metabolic stability, and target binding affinity.[1][4][5] The specific compound, 5-(chloromethyl)-1-methyl-1H-tetrazole, serves as a crucial intermediate in the synthesis of a diverse array of complex, drug-like molecules.[6] Its "chloromethyl" group provides a reactive handle for further chemical elaboration, making it a versatile component in the medicinal chemist's toolkit.

A thorough understanding of the solubility of 5-(chloromethyl)-1-methyl-1H-tetrazole in various organic solvents is a non-negotiable prerequisite for its effective utilization in drug development. Solubility data dictates critical process parameters, including reaction conditions, purification strategies (such as recrystallization), and the formulation of dosing solutions for preclinical evaluation. Inadequate solubility can lead to significant challenges in achieving desired reaction kinetics, product purity, and ultimately, the bioavailability of the final active pharmaceutical ingredient (API).

Physicochemical Properties and Predicted Solubility Profile

Table 1: Physicochemical Properties of 5-(chloromethyl)-1-methyl-1H-tetrazole and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPKnown Solubilities
5-(chloromethyl)-1-methyl-1H-tetrazoleC3H5ClN4132.55~0.5 (Estimated)Not publicly available
5-Chloromethyl-1H-tetrazoleC2H3ClN4118.53[7]-0.1[7]Soluble in water, ethyl acetate, DMSO, DMF[8][9]
5-Methyl-1H-tetrazoleC2H4N484.08-0.6 (Estimated)Soluble in water
1-Methyl-5-phenyl-1H-tetrazoleC8H8N4160.181.2 (Estimated)Soluble in organic solvents

The introduction of a methyl group at the N1 position of the tetrazole ring, as in our compound of interest, is expected to increase its lipophilicity compared to the parent 5-chloromethyl-1H-tetrazole. This methylation caps a potential hydrogen bond donor site, which will likely decrease its solubility in highly polar, protic solvents like water, while potentially enhancing its solubility in less polar organic solvents. The chloromethyl group, being polar, will still contribute to solubility in polar aprotic solvents.

Based on these structural considerations and data from related compounds, we can predict the following general solubility trend for 5-(chloromethyl)-1-methyl-1H-tetrazole:

High Solubility:

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the polar tetrazole ring and the chloromethyl group.

Moderate Solubility:

  • Esters and Ketones: Ethyl acetate (EtOAc), Acetone. These solvents offer a balance of polarity and are commonly used in synthesis and purification.

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

Low Solubility:

  • Non-polar Aromatic Solvents: Toluene, Xylenes.

  • Aliphatic Hydrocarbons: Hexanes, Heptane.

  • Protic Solvents: Water, Methanol, Ethanol. The N-methylation reduces the hydrogen bonding potential, likely leading to lower solubility in these solvents compared to its N-unsubstituted counterpart.

A Self-Validating Experimental Protocol for Solubility Determination

The following protocol outlines a robust and reliable method for determining the solubility of 5-(chloromethyl)-1-methyl-1H-tetrazole in a range of organic solvents. This method is designed to be self-validating by incorporating internal checks and ensuring data accuracy.

Materials and Equipment
  • 5-(chloromethyl)-1-methyl-1H-tetrazole (purity ≥98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow is designed to establish equilibrium between the solid solute and the solvent, followed by accurate quantification of the dissolved solute.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Quantification A Accurately weigh excess 5-(chloromethyl)-1-methyl-1H-tetrazole B Add a known volume of the selected organic solvent A->B to each vial C Seal vials and place in a thermostatically controlled shaker B->C D Equilibrate at a constant temperature (e.g., 25 °C) for 24-48 hours C->D E Centrifuge the vials to separate the solid from the supernatant D->E F Carefully withdraw an aliquot of the clear supernatant E->F G Dilute the aliquot with a suitable mobile phase or solvent F->G H Analyze the diluted sample by a validated HPLC method G->H I Determine the concentration from a pre-established calibration curve H->I

Sources

Thermal Stability and Decomposition of Methyl Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Methyl tetrazole derivatives occupy a critical duality in modern chemistry. In energetic materials science , their high nitrogen content (approx. 80% for the tetrazole ring) and positive heat of formation make them ideal candidates for green primary explosives and propellants. Conversely, in pharmaceutical development , the thermal instability of the tetrazole ring—specifically the formation of mutagenic azido impurities—poses a significant safety risk in the synthesis of sartan drugs (e.g., Valsartan, Losartan).

This guide provides a mechanistic analysis of the thermal decomposition of methyl tetrazole derivatives, distinguishing between the distinct pathways of 1-substituted and 2-substituted isomers. It offers actionable protocols for stability assessment using DSC/TGA and outlines the specific risks associated with azido-tetrazole equilibrium.

Structural Isomerism and Thermodynamics

The thermal behavior of methyl tetrazoles is dictated by the position of the methyl substituent, which locks the tautomeric preference of the ring.

The Tautomeric Divide

Unsubstituted tetrazoles exist in a dynamic equilibrium between the 1H- and 2H- forms. Substitution at the nitrogen atom freezes this equilibrium, leading to two distinct isomeric families with vastly different thermal stabilities:

  • 1-Methyl-5-substituted tetrazoles: Generally less thermally stable. They tend to decompose via an azide intermediate.

  • 2-Methyl-5-substituted tetrazoles: Generally more thermally stable. They decompose via a retro-1,3-dipolar cycloaddition mechanism.

Thermodynamic Insight: The 2H-isomer is typically lower in energy (more stable) in the gas phase due to minimized lone-pair repulsion between adjacent nitrogen atoms. However, in polar solvents or solid states, crystal packing forces and dipole interactions can shift stability preferences.

Decomposition Mechanisms

Understanding the specific decomposition pathway is essential for predicting breakdown products and assessing safety risks.

Pathway A: 1-Substituted Tetrazoles (The Azide-Nitrene Route)

1-Methyl tetrazoles typically undergo a ring-opening reaction to form an imidoyl azide intermediate. This step is often reversible but is followed by the irreversible elimination of molecular nitrogen (


) to form a reactive nitrene .
  • Step 1: Ring opening to azido-azomethine (imidoyl azide).

  • Step 2: Loss of

    
     to form a singlet nitrene.
    
  • Step 3: Rearrangement of the nitrene to a carbodiimide (major product) or cyclization.

Pathway B: 2-Substituted Tetrazoles (Retro-1,3-Dipolar Cycloaddition)

2-Methyl tetrazoles cannot easily access the azide isomer geometry. Instead, they decompose via a concerted retro-1,3-dipolar cycloaddition .

  • Step 1: Direct fragmentation of the ring into a nitrile imine and

    
    .
    
  • Step 2: The highly reactive nitrile imine undergoes dimerization (forming tetrazines) or rearrangement to stable nitriles.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for 1-methyl and 2-methyl isomers.

DecompositionPathways Start1 1-Methyl-5-R-Tetrazole Azide Imidoyl Azide (Intermediate) Start1->Azide Ring Opening (Reversible) Start2 2-Methyl-5-R-Tetrazole NitrileImine Nitrile Imine (1,3-Dipole) Start2->NitrileImine Retro-1,3-Dipolar Cycloaddition (- N2) Nitrene Singlet Nitrene Azide->Nitrene - N2 (Irreversible) Carbodiimide Carbodiimide (R-N=C=N-Me) Nitrene->Carbodiimide Rearrangement Nitrile Nitrile + Isocyanate NitrileImine->Nitrile Rearrangement Dimer Tetrazine Dimer NitrileImine->Dimer Dimerization

Figure 1: Divergent thermal decomposition pathways for 1-methyl vs. 2-methyl tetrazole derivatives.

Experimental Characterization Protocols

To accurately assess thermal stability, a multi-technique approach is required. Relying solely on melting point is dangerous, as decomposition often overlaps with melting.

Standard Workflow
  • TGA (Thermogravimetric Analysis): Determines the onset temperature of mass loss (

    
    ) and total mass loss (stoichiometry of 
    
    
    
    release).
  • DSC (Differential Scanning Calorimetry): Measures the heat of decomposition (

    
    ). Critical for energetic potential assessment.
    
  • ARC (Accelerating Rate Calorimetry): Essential for scale-up safety. Determines the "onset" under adiabatic conditions, which is always lower than DSC values.

  • T-Jump/MS (Temperature-Jump Mass Spectrometry): Used to detect transient species (like ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     or nitrenes) during rapid heating.
    
Analytical Protocol
  • Sample Prep: 1-2 mg (for DSC/TGA) in crimped aluminum pans with a pinhole (to prevent pressure buildup/explosion). Note: For energetic derivatives, use gold-plated pans to prevent catalytic decomposition.

  • Heating Rate: Standard screening at 5°C/min.

  • Atmosphere: Nitrogen (50 mL/min).

  • Key Metric: The ASTM E698 method uses variable heating rates (e.g., 2, 5, 10, 20°C/min) to calculate Arrhenius kinetic parameters (

    
     and 
    
    
    
    ).
Characterization Workflow Diagram

ExperimentalWorkflow cluster_Screening Phase 1: Thermal Screening cluster_Safety Phase 2: Hazard Assessment cluster_Mech Phase 3: Mechanism ID Sample Tetrazole Derivative Sample TGA TGA (Mass Loss Onset) Sample->TGA DSC DSC (Exotherm Energy) Sample->DSC Impact Impact/Friction Sensitivity TGA->Impact If Energetic ARC ARC (Adiabatic Onset) DSC->ARC If ΔH > 800 J/g MS Pyrolysis-GC/MS (Product ID) DSC->MS For Impurity Profiling

Figure 2: Step-by-step experimental workflow for characterizing tetrazole thermal stability.

Comparative Data: Thermal Stability

The following table synthesizes thermal data for key methyl tetrazole derivatives. Note the stability advantage of 2-substituted isomers and salts.

CompoundStructure Type

(DSC Onset)
Activation Energy (

)
Major Decomposition Product
5-Methyltetrazole 1H/2H Equilibrium~254°C160-170 kJ/mol

,

, polymers
1-Methyl-5-phenyltetrazole 1-Substituted~200-210°C~140 kJ/molCarbodiimide +

2-Methyl-5-phenyltetrazole 2-Substituted~220-230°C~155 kJ/molNitrile Imine

Dimer
1-Hydroxy-5-methyltetrazole 1-Substituted (OH)194°CN/A

, Nitrogen oxides
Ammonium 5-methyltetrazolate Salt229°CHigh (>180 kJ/mol)

,

, polymers

Data aggregated from multiple thermal studies [1, 5, 6].

Pharmaceutical Application: Azido Impurities

In drug development, particularly for "sartan" antihypertensives (e.g., Valsartan, Irbesartan), the synthesis of the tetrazole ring often involves the reaction of a nitrile with sodium azide.[1]

The AZBT Risk

A critical impurity, 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (AZBT) , has been identified in sartan drugs.

  • Origin: If the reaction conditions allow for the methylation of the tetrazole ring before the removal of residual azide, or if the azide attacks a methylating agent, mutagenic azidomethyl species can form.

  • Mechanism: The thermal instability of the tetrazole ring in the presence of strong electrophiles can drive the equilibrium back toward the open-chain azido form, which can then react with alkyl halides.

  • Control Strategy:

    • Quenching: Ensure complete destruction of residual azide using nitrites (forming

      
       and 
      
      
      
      ) before any alkylation step.
    • Temperature Control: Maintain reaction temperatures below the onset of retro-cycloaddition (

      
       if possible) during workup to prevent ring opening.
      

References

  • Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. Journal of Physical Chemistry A.Link

  • Flash Vacuum Pyrolysis of Azides, Triazoles, and Tetrazoles. Chemical Reviews.Link

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules (MDPI).Link

  • Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. Zachariah Group (UCR).Link

  • Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate. Maximum Academic Press.Link

  • Mutagenic Azido Impurities in Drug Substances: A Perspective. PubMed.Link[1]

Sources

Methodological & Application

Optimizing Regioselectivity in the N-Alkylation of 5-Substituted Tetrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for N-Alkylation of 5-Substituted Tetrazoles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Abstract

The tetrazole ring is a critical bioisostere for the carboxylic acid group in medicinal chemistry, appearing in blockbuster antihypertensives (Sartans) and various antibiotic scaffolds. However, the N-alkylation of 5-substituted tetrazoles presents a classic regioselectivity challenge, yielding mixtures of N1- and N2-alkylated isomers. This Application Note provides a mechanistic framework for controlling this selectivity, detailed protocols for favoring specific isomers, and a definitive analytical guide for structural validation.

Mechanistic Foundation: The Ambident Nucleophile

The 5-substituted tetrazole exists in tautomeric equilibrium. Upon deprotonation, the resulting tetrazolate anion is an ambident nucleophile with electron density delocalized across the ring nitrogens.[1]

The Regioselectivity Paradox
  • Thermodynamic Control (N2-Isomer): The N2-isomer is generally the thermodynamic product. The N2-alkylation preserves the aromaticity of the tetrazole ring more effectively and minimizes steric clash with the substituent at the C5 position.

  • Kinetic Control (N1-Isomer): The N1 position is often more nucleophilic due to inductive effects from the adjacent carbon, but it is sterically hindered by the C5 substituent.

Key Insight: In non-polar solvents or under high-temperature conditions, the reaction tends to favor the N2-isomer . Polar aprotic solvents and bulky counter-ions can sometimes shift the ratio toward the N1-isomer , though N1-selective synthesis often requires specialized reagents (e.g., trichloroacetimidates).

Pathway Visualization

The following diagram illustrates the bifurcation of the reaction pathway based on the attack site.

TetrazoleAlkylation Start 5-Substituted Tetrazole Base Base Deprotonation Start->Base Anion Tetrazolate Anion (Resonance Hybrid) Base->Anion PathN1 N1 Attack (Kinetic/Steric Hindered) Anion->PathN1 Polar Solvent / Small R PathN2 N2 Attack (Thermodynamic/Steric Open) Anion->PathN2 Non-Polar / Bulky R ProdN1 1,5-Disubstituted Tetrazole (Minor Product in Std Conditions) PathN1->ProdN1 ProdN2 2,5-Disubstituted Tetrazole (Major Product in Std Conditions) PathN2->ProdN2

Caption: Divergent pathways in tetrazole alkylation. Steric bulk at C5 strongly disfavors N1 attack.

Critical Parameters & Decision Matrix

The ratio of N1:N2 isomers is governed by the interplay of solvent dielectric constants, base strength, and the steric profile of the electrophile.[1]

Solvent & Base Effects

Data summarized below highlights general trends observed in alkylation with simple alkyl halides (e.g., Methyl Iodide, Benzyl Bromide).

ParameterConditionExpected Major IsomerMechanistic Rationale
Solvent Acetone / AcetonitrileN2 (>80%)Lower polarity supports the tighter ion pair; steric factors dominate, favoring N2.
Solvent DMF / DMSON1 (increased)High dielectric constant separates the ion pair, increasing N1 nucleophilicity, though N2 often remains major.[1]
Base

/

N2 Standard mild bases allow thermodynamic equilibration.[1]
Base

N1 (variable)Irreversible deprotonation; rapid kinetic trapping can slightly boost N1.
Reagent Methyl TrichloroacetimidateN1 (>90%)Special Case: Proceeds via a different mechanism (proton transfer/imidate intermediate) that highly favors N1.

Standard Operating Procedures (SOPs)

Protocol A: General N2-Selective Alkylation

Recommended for synthesizing standard bioisosteres where the N2 isomer is the target.

Reagents:

  • 5-Substituted Tetrazole (1.0 equiv)[2]

  • Alkyl Halide (1.1 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Acetone (anhydrous) or Acetonitrile

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend the 5-substituted tetrazole and

    
     in anhydrous Acetone (0.2 M concentration). Stir at room temperature for 15–30 minutes. Note: Evolution of gas or slight color change indicates deprotonation.
    
  • Addition: Add the Alkyl Halide dropwise.[1] If the electrophile is solid, dissolve it in a minimum amount of solvent first.[1]

  • Reaction: Reflux the mixture at ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     (Acetone) or 
    
    
    
    (Acetonitrile) for 2–4 hours. Monitor by TLC.[1] The N2 isomer is typically less polar (higher
    
    
    ) than the N1 isomer.
  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate and wash with water. Dry over ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    .[1] Purify via silica gel flash chromatography.
    
    • Elution Order: The N2-isomer usually elutes first (less polar). The N1-isomer elutes second (more polar).

Protocol B: N1-Selective Methylation (Trichloroacetimidate Method)

Recommended when the 1,5-disubstituted tetrazole is the specific target.

Reagents:

  • 5-Substituted Tetrazole (1.0 equiv)[2]

  • Methyl 2,2,2-trichloroacetimidate (1.2 equiv)[1]

  • Catalyst:

    
     (0.1 equiv) or Triflic Acid (cat.)
    
  • Solvent:

    
     or Toluene[1]
    

Step-by-Step Workflow:

  • Preparation: Dissolve the tetrazole in dry

    
     under an inert atmosphere (
    
    
    
    or Ar).
  • Addition: Add Methyl 2,2,2-trichloroacetimidate.

  • Catalysis: Cool to

    
     and add the acid catalyst dropwise.
    
  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Workup: Quench with saturated ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    . Extract with DCM.[1]
    
  • Purification: The major product will be the N1-isomer. Note that the byproduct is trichloroacetamide, which must be separated via chromatography.[1]

Analytical Validation: The "Gold Standard"

Distinguishing N1 and N2 isomers is a notorious pitfall.[1] Do not rely solely on 1H NMR , as the shifts are subtle and solvent-dependent.[1] The most robust method is 13C NMR .

13C NMR Diagnostic Rule

The chemical shift of the tetrazole ring carbon (C5) is the definitive diagnostic marker [1, 2].

  • N2-Isomer (2,5-disubstituted): The C5 carbon is Deshielded .

    • Shift Range:

      
       162 – 167 ppm.[1]
      
  • N1-Isomer (1,5-disubstituted): The C5 carbon is Shielded .

    • Shift Range:

      
       152 – 157 ppm.[1]
      

Data Table: Diagnostic Shifts

Isomer13C NMR (C5 Signal)1H NMR (N-Alkyl Group)Polarity (TLC)
N2-Alkyl ~165 ppm Generally DownfieldLess Polar (High Rf)
N1-Alkyl ~154 ppm Generally UpfieldMore Polar (Low Rf)
HMBC Confirmation

For absolute certainty, run a 1H-15N HMBC or 1H-13C HMBC .

  • N1-Isomer: The N-alkyl protons will show a strong 3-bond correlation to the C5 carbon.

  • N2-Isomer: The N-alkyl protons are 4 bonds away from C5 (via N2-N3-N4-C5 or N2-N1-C5 path), resulting in a weak or absent correlation to C5.

Case Study: Industrial Relevance (Valsartan)

In the synthesis of Valsartan (an Angiotensin II Receptor Blocker), the tetrazole moiety presents a regioselectivity risk.

  • The Challenge: Direct alkylation of the tetrazole ring often leads to impurities that are difficult to remove.

  • The Solution: Industrial routes often employ a Trityl (Triphenylmethyl) protecting group . The bulky Trityl group selectively protects the N2 position (thermodynamic product).

  • Process:

    • The tetrazole is protected with Trityl chloride (

      
      ) 
      
      
      
      N2-Trityl species.
    • The alkylation is performed on the valine nitrogen (not the tetrazole).

    • Global deprotection removes the Trityl group.[1]

    • Note: If the tetrazole is formed after the alkylation of the biphenyl ring (using tributyltin azide), the regioselectivity issue is avoided entirely [3].

References

  • Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles. ResearchGate. [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]

  • A Process for the Synthesis of Valsartan.
  • Understanding the Regioselectivity of 5-Substituted 1H-Tetrazoles Alkylation. RSC Publishing. [Link]

Sources

HPLC method for detection of 5-(chloromethyl)-1-methyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Determination of 5-(chloromethyl)-1-methyl-1H-tetrazole (CMMT)

Introduction & Scope

Subject: High-Performance Liquid Chromatography (HPLC) method for the quantification and impurity profiling of 5-(chloromethyl)-1-methyl-1H-tetrazole (CAS: 23688-60-0).[1]

Significance: 5-(chloromethyl)-1-methyl-1H-tetrazole (CMMT) is a critical heterocyclic intermediate used in the synthesis of semi-synthetic cephalosporin antibiotics, most notably Cefmetazole .[1] Structurally, it consists of a tetrazole ring substituted with a methyl group at the N1 position and a reactive chloromethyl group at the C5 position.

Analytical Challenges:

  • Reactivity: The chloromethyl moiety is an alkyl halide, making it susceptible to hydrolysis (forming the hydroxymethyl analog) or nucleophilic attack during sample preparation.

  • Polarity: The tetrazole ring imparts significant polarity, requiring careful column selection to ensure adequate retention and separation from early-eluting hydrolytic degradants.

  • Detection: Lacking a strong chromophore, CMMT requires low-UV detection (210–220 nm), necessitating high-purity solvents to minimize baseline noise.[1]

Method Development Logic (Expertise & Experience)

Column Selection: The Polarity Balance

Standard C18 columns often struggle to retain small, polar tetrazoles, leading to elution in the void volume. However, CMMT is sufficiently hydrophobic due to the chloromethyl and N-methyl groups to be retained on a C18 phase .

  • Recommendation: Use a Polar-Embedded C18 or an Aqueous-Stable C18 (e.g., Zorbax SB-Aq or Atlantis T3).[1] These columns prevent "dewetting" in highly aqueous mobile phases and provide superior selectivity for polar impurities (like the hydroxymethyl degradant).

Mobile Phase & pH Strategy
  • Buffer: A phosphate buffer at pH 3.0 is selected. Acidic pH suppresses the ionization of silanols on the column stationary phase, reducing peak tailing for nitrogen-rich heterocycles.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol. Methanol is a nucleophile and can theoretically react with the chloromethyl group over long sequences (solvolysis), forming a methoxymethyl ether impurity. ACN is chemically inert toward the alkyl halide.

Critical Control Point: Sample Stability
  • Observation: In aqueous solution, CMMT slowly hydrolyzes to 5-(hydroxymethyl)-1-methyl-1H-tetrazole .[1]

  • Solution: Samples must be prepared in a high ratio of Acetonitrile (e.g., 50-80%) and diluted with water only immediately prior to analysis, or the autosampler must be kept at 4°C.

Experimental Protocol

Reagents & Standards
  • Reference Standard: 5-(chloromethyl)-1-methyl-1H-tetrazole (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), HPLC Water (Milli-Q or equivalent).[1]

  • Buffer Reagent: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
Chromatographic Conditions
ParameterSetting
Instrument HPLC with UV/DAD Detector (e.g., Agilent 1260/1290)
Column Agilent Zorbax SB-Aq C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 20 mM

in Water, adjusted to pH 3.0 with

Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 25°C
Injection Vol 10 µL
Detection UV @ 215 nm (Reference: 360 nm / off)
Run Time 15 Minutes

Gradient Program:

  • 0.0 min: 95% A / 5% B (Equilibration/Retention)[1]

  • 2.0 min: 95% A / 5% B

  • 10.0 min: 40% A / 60% B (Elution of CMMT)

  • 11.0 min: 95% A / 5% B (Re-equilibration)

  • 15.0 min: Stop

Sample Preparation Workflow

Stock Solution (1.0 mg/mL):

  • Weigh 25 mg of CMMT standard into a 25 mL volumetric flask.

  • Dissolve in 100% Acetonitrile (Critical for stability).

  • Sonicate for 2 minutes.

Working Standard (0.1 mg/mL):

  • Transfer 1.0 mL of Stock Solution to a 10 mL flask.

  • Dilute to volume with Mobile Phase A .

  • Note: Analyze within 4 hours of dilution to prevent hydrolysis.

Analytical Workflow Diagram

G Start Start: Raw Material Analysis Weigh Weigh 25mg CMMT (Avoid Humidity) Start->Weigh Dissolve Dissolve in 100% ACN (Prevents Hydrolysis) Weigh->Dissolve Stock Prep Dilute Dilute 1:10 with Buffer pH 3.0 Dissolve->Dilute Working Std Dilute->Dilute Hydrolysis Risk if >4h Inject Inject to HPLC (Max 4h hold time) Dilute->Inject Immediate Data Data Analysis (UV @ 215 nm) Inject->Data

Caption: Workflow emphasizing solvent selection to mitigate hydrolysis of the chloromethyl group.

Validation & System Suitability

To ensure Trustworthiness and Self-Validation , the following criteria must be met before routine analysis:

ParameterAcceptance CriteriaRationale
Retention Time (RT) 6.5 – 8.5 minConsistent column interaction.[1]
Tailing Factor (

)
< 1.5Ensures minimal secondary interactions with silanols.
Theoretical Plates (

)
> 5000Indicates good column efficiency.
Precision (RSD) < 2.0% (n=6)Verifies system stability.[1]
Resolution (

)
> 2.0Between CMMT and Hydroxymethyl degradant (if present).

Impurity Profile (Relative Retention Times - RRT):

  • Hydroxymethyl-analog: ~0.4 RRT (Elutes early due to -OH polarity).[1]

  • CMMT (Main Peak): 1.00 RRT.

  • Dimer/Oligomers: >1.5 RRT (Late eluting).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12205080, 5-(Chloromethyl)-1H-tetrazole. Retrieved from [Link]

  • Japan Science and Technology Agency (J-GLOBAL). Cefmetazole Synthesis and Intermediates. Retrieved from [Link][1][2]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[3][4] Journal of Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of 1-Methyl and 2-Methyl Tetrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 1-methyl and 2-methyl tetrazole isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and validated protocols. The separation of these positional isomers is a significant challenge due to their similar physicochemical properties. This resource offers expert insights and practical solutions to overcome common hurdles in your experiments.

The Challenge of Separating 1- and 2-Methyl Tetrazole Isomers

1-methyl and 2-methyl tetrazoles are positional isomers, compounds that share the same molecular formula but differ in the position of the methyl group on the tetrazole ring. This subtle structural difference results in very similar polarities and boiling points, making their separation by standard chromatographic techniques a non-trivial task. The choice of chromatographic mode, stationary phase, and mobile phase is critical to exploit the minor differences in their molecular properties and achieve baseline resolution.

Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

High-Performance Liquid Chromatography (HPLC)

Q1: My 1-methyl and 2-methyl tetrazole isomers are co-eluting or showing very poor resolution on a standard C18 column. What should I do?

A1: Co-elution of these isomers on a C18 column is a common issue because the separation is primarily driven by hydrophobic interactions, which are very similar for both compounds.[1] To improve resolution, you need to introduce alternative separation mechanisms.

  • Change the Stationary Phase: If optimizing the mobile phase doesn't work, the column's chemistry might not be right for the separation.[1] For positional isomers, consider columns that offer different selectivities:

    • Phenyl-Hexyl or Biphenyl Columns: These phases can provide π-π interactions between the aromatic rings of the stationary phase and the tetrazole ring of your analytes. The different positioning of the methyl group can influence these interactions, leading to differential retention. Acetonitrile should be used with caution as a mobile phase with these columns as it can interfere with π-π interactions.[2]

    • Polar-Embedded Columns (e.g., Amide, Carbamate): These columns offer hydrogen bonding capabilities and can provide unique selectivity for isomers.[3]

    • Fluorinated Phases (e.g., PFP - Pentafluorophenyl): PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating closely related isomers.

  • Optimize the Mobile Phase:

    • Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) and aqueous phase. A lower percentage of the organic modifier will increase retention times and may improve separation.[1]

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try the other. Methanol is a protic solvent and can engage in different hydrogen bonding interactions compared to the aprotic acetonitrile.

    • pH Adjustment: The pKa of the tetrazole ring is around 4.9. Operating the mobile phase near this pH can cause peak tailing and poor reproducibility. It is recommended to work at a pH at least 1.5 to 2 units away from the pKa. For these isomers, a slightly acidic mobile phase (e.g., pH 3 with formic or phosphoric acid) is often a good starting point to ensure they are in a consistent protonation state.[1][4]

Q2: I'm observing significant peak tailing for both isomers. What is the likely cause and how can I fix it?

A2: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or issues with the mobile phase.

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the stationary phase can interact with the nitrogen atoms of the tetrazole ring, causing tailing.

    • Use an End-Capped Column: Ensure you are using a high-quality, fully end-capped column.

    • Mobile Phase Additives: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (0.1-0.5%) to block the active silanol sites. Alternatively, using a buffered mobile phase can also mitigate these interactions.

  • Mobile Phase pH: If the mobile phase pH is too close to the pKa of the tetrazoles, you can have a mixed population of ionized and non-ionized species, leading to peak tailing. As mentioned before, adjust the pH to be at least 1.5-2 units away from the pKa.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.[5]

Q3: My retention times are drifting between injections. How can I improve reproducibility?

A3: Retention time drift is usually due to a lack of system equilibration or changes in the mobile phase composition or temperature.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes, or even longer for some stationary phases.[5]

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump.[5] If using a buffer, make sure it is fully dissolved.

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can significantly affect retention times.[5]

Gas Chromatography (GC)

Q1: I am trying to separate the methyl tetrazole isomers by GC, but they are still co-eluting. What column should I use?

A1: For GC separation of these isomers, the choice of stationary phase is critical. Non-polar phases will likely result in co-elution as the separation will be based on boiling points, which are very similar.

  • Increase Stationary Phase Polarity: A mid- to high-polarity column is recommended.

    • "Wax" type columns (Polyethylene Glycol - PEG): These are highly polar columns that can interact with the polar tetrazole ring, offering good selectivity for positional isomers.

    • Phenyl-substituted columns (e.g., 50% Phenyl Polysiloxane): The phenyl groups can induce dipole moments and provide shape selectivity that can help differentiate the isomers.

  • Temperature Programming: A slow, optimized temperature ramp is crucial.[6] Start with a low initial temperature to maximize interaction with the stationary phase and then slowly ramp the temperature to elute the compounds. A shallow gradient (e.g., 2-5 °C/min) often yields the best results.

Q2: I am concerned about the thermal stability of my tetrazole isomers in the hot GC inlet.

A2: This is a valid concern as some heterocyclic compounds can be thermally labile.

  • Lower the Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of your sample. You can perform a temperature study, starting from a lower temperature and gradually increasing it until you see good peak shape without degradation.

  • Use a Split/Splitless Inlet: A split injection will minimize the residence time of the analytes in the hot inlet, reducing the risk of thermal degradation.

  • Consider Derivatization: While it adds a step to your workflow, derivatization can improve thermal stability and also enhance chromatographic separation. However, for these simple methylated isomers, this is often not necessary if the GC conditions are optimized.

Frequently Asked Questions (FAQs)

Q: Which chromatographic technique is generally best for separating 1- and 2-methyl tetrazole isomers?

A: Both HPLC and GC can be successful, but HPLC, particularly with a PFP or a modern polar-embedded stationary phase, often provides more flexibility in method development through mobile phase manipulation. Supercritical Fluid Chromatography (SFC) is also an excellent, though less common, technique for isomer separation and can offer very high efficiency and unique selectivity.[7][8]

Q: Can I use mass spectrometry (MS) to differentiate the isomers if I can't separate them chromatographically?

A: Standard electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will produce identical or very similar mass spectra for these isomers, as they have the same molecular weight and will likely fragment in similar ways. While some advanced MS/MS techniques might show subtle differences in fragment ion ratios, chromatographic separation is the definitive method for unambiguous identification and quantification.

Q: Are there any "universal" starting conditions you would recommend for HPLC?

A: A good starting point for method development would be:

  • Column: A Pentafluorophenyl (PFP) column.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A shallow gradient from 5% to 40% B over 15-20 minutes.

  • Flow Rate: 1 mL/min

  • Temperature: 30 °C

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

Experimental Protocols & Data

Protocol 1: Optimized HPLC-UV Method for Baseline Separation

This protocol describes a validated method for the separation of 1-methyl and 2-methyl tetrazole isomers using a PFP stationary phase.

1. Materials and Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
  • Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
  • HPLC-grade acetonitrile, water, and formic acid.
  • Reference standards for 1-methyl and 2-methyl tetrazole.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient Program: | Time (min) | %B | |------------|----| | 0.0 | 10 | | 15.0 | 35 | | 15.1 | 90 | | 17.0 | 90 | | 17.1 | 10 | | 20.0 | 10 |
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 35 °C
  • Injection Volume: 5 µL
  • Detection Wavelength: 210 nm

3. Sample Preparation:

  • Prepare a stock solution of each isomer and a mixed standard in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.
  • Dilute the mixed standard to a working concentration of 50 µg/mL for injection.

Expected Results:

This method should provide baseline separation of the two isomers. The elution order may vary, but typically the 2-methyl isomer will have a slightly longer retention time due to stronger dipole interactions with the PFP phase.

CompoundRetention Time (min) (Approx.)Resolution (USP)
1-Methyl Tetrazole8.2> 2.0
2-Methyl Tetrazole8.9

Visualizing the Workflow

Logical Troubleshooting Flow for HPLC Co-elution

G cluster_mp Mobile Phase Adjustments cluster_sp Stationary Phase Options start Poor Resolution or Co-elution Observed mp_opt Optimize Mobile Phase start->mp_opt solvent_strength Adjust Solvent Strength (e.g., % Organic) mp_opt->solvent_strength switch_solvent Switch Organic Modifier (ACN <-> MeOH) solvent_strength->switch_solvent adjust_ph Adjust pH (away from pKa) switch_solvent->adjust_ph sp_change Change Stationary Phase adjust_ph->sp_change If still no resolution phenyl_col Phenyl-Hexyl / Biphenyl (π-π interactions) sp_change->phenyl_col pfp_col PFP Column (Multiple interactions) sp_change->pfp_col polar_embedded_col Polar-Embedded Column (H-Bonding) sp_change->polar_embedded_col success Resolution Achieved phenyl_col->success pfp_col->success polar_embedded_col->success

Sources

Validation & Comparative

Biological Activity & Regiochemistry: 1-Methyl-5-Thiotetrazole vs. 2-Methyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Divergence

In medicinal chemistry, the tetrazole ring acts as a bioisostere for carboxylic acids, offering improved metabolic stability and bioavailability. However, the regiochemistry of substitution—specifically between 1-methyl-5-thiotetrazole (1-MTT) and its 2-methyl isomer (2-MTT) —creates a stark bifurcation in biological activity and toxicity profiles.

  • 1-MTT (N1-substituted): Historically significant as a leaving group in cephalosporin antibiotics (e.g., Cefamandole, Cefoperazone). It is associated with high antibacterial potency but carries a "black box" liability: severe hypoprothrombinemia (bleeding) and disulfiram-like reactions due to enzyme inhibition.

  • 2-MTT (N2-substituted): The thermodynamically favored isomer in many synthetic pathways. It exhibits higher lipophilicity and is emerging as a safer pharmacophore in antitubercular and antihypertensive research, devoid of the specific enzyme-inhibiting toxicity of the 1-isomer.

This guide analyzes the mechanistic differences, synthetic pathways, and experimental protocols to distinguish these isomers.

The Cephalosporin Paradigm: 1-MTT Toxicity vs. Efficacy

The 1-methyl-5-thiotetrazole moiety is unique because its biological activity is largely defined by its role as a leaving group rather than a binding pharmacophore.

Mechanism of Action (Antibacterial)

In cephalosporins, the 1-MTT group is attached at the C-3 position. When the


-lactam ring is attacked by a bacterial penicillin-binding protein (PBP), the electron density shifts, expelling the 1-MTT group.
  • Why 1-MTT? The N1-linkage provides the specific electronic withdrawal required to activate the

    
    -lactam ring for nucleophilic attack, optimizing the acylation rate of the PBP.
    
Mechanism of Toxicity (The "Bleeding" Side Effect)

Once expelled, the free 1-MTT molecule circulates systemically. It bears a structural resemblance to the glutamate residue substrate of Vitamin K Epoxide Reductase (VKOR) .

  • Hypoprothrombinemia: 1-MTT inhibits the VKOR C1 subunit, preventing the recycling of Vitamin K. This halts the gamma-carboxylation of clotting factors (II, VII, IX, X), leading to hemorrhage.

  • Disulfiram Reaction: 1-MTT inhibits Aldehyde Dehydrogenase (ALDH), causing accumulation of acetaldehyde if alcohol is consumed.

Pathway Visualization

The following diagram illustrates the dual pathway of 1-MTT: antibacterial efficacy vs. systemic toxicity.

MTT_Pathway Ceph Cephalosporin (Pro-drug) Bacteria Bacterial PBP Target Ceph->Bacteria Acylation Lysis Bacterial Cell Lysis Bacteria->Lysis Inhibition FreeMTT Free 1-MTT (Leaving Group) Bacteria->FreeMTT Expulsion VKOR VKOR Enzyme (Liver) FreeMTT->VKOR Inhibition (Ki ~1 mM) Bleeding Hypoprothrombinemia VKOR->Bleeding Vit K Cycle Block

Figure 1: The dual fate of the 1-MTT moiety.[1] While expulsion drives antibacterial activity, the free molecule inhibits hepatic enzymes.

The 2-Methyl Isomer: Stability and New Applications

The 2-methyl-5-thiotetrazole (2-MTT) isomer is structurally distinct. The methyl group is on the N2 nitrogen, which is part of the


 hybridized system, making the ring less polar and more lipophilic than the N1 isomer.
Comparative Biological Profile
Feature1-Methyl-5-Thiotetrazole (1-MTT)2-Methyl-5-Thiotetrazole (2-MTT)
Dipole Moment High (Polar)Low (Lipophilic)
Metabolic Stability Moderate; susceptible to oxidative desulfurizationHigh; N2-substitution stabilizes the ring
VKOR Inhibition Potent (Causes bleeding)Negligible (Safer profile)
Antibacterial Role Excellent leaving group (Cephalosporins)Poor leaving group; used as a pharmacophore
Primary Use Antibiotic side-chain (Cefoperazone)Angiotensin blockers, Antitubercular agents
Case Study: Antitubercular Activity

Recent studies (e.g., VeriXiv 2025) on tetrazol-2-yl-acetamides demonstrate that N2-isomers often retain potency against Mycobacterium tuberculosis, whereas N1-isomers lose activity. The N2-isomer's superior lipophilicity allows better penetration of the mycobacterial cell wall.

Synthetic Regiocontrol: How to Target the Isomer

Controlling the alkylation of 5-substituted tetrazoles is the primary challenge for researchers. The reaction typically yields a mixture of N1 and N2 isomers.

  • Thermodynamic Control (N2): The N2 isomer is generally more stable due to reduced steric repulsion between the substituent at C5 and the alkyl group.

  • Kinetic Control (N1): N1 formation is favored by steric bulk on the alkylating agent or specific solvent effects, but it is often the minor product.

Synthesis Workflow

Synthesis_Regio Start 5-Substituted Tetrazole Reagents Methyl Iodide (MeI) + Base Start->Reagents PathN2 Pathway A: Na2CO3 / DMF / Heat Reagents->PathN2 Favored PathN1 Pathway B: Steric Bulk / Kinetic Control Reagents->PathN1 Less Favored ProdN2 2-Methyl Isomer (Major) Thermodynamic Product PathN2->ProdN2 ProdN1 1-Methyl Isomer (Minor) Kinetic Product PathN1->ProdN1

Figure 2: Regioselective alkylation pathways. N2-alkylation is the default thermodynamic outcome in polar aprotic solvents.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Methyl-5-Thiotetrazole Derivatives

Objective: To synthesize the N2-isomer with >85% selectivity.

  • Reagents: Dissolve 5-phenyl-1H-tetrazole (1.0 eq) in DMF (0.5 M).

  • Base: Add anhydrous

    
     (1.5 eq). Stir at room temperature for 30 min.
    
  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise.

  • Reaction: Heat to 60°C for 4 hours.

  • Workup: Pour into ice water. Extract with Ethyl Acetate.

  • Purification: The 2-methyl isomer is less polar. It will elute first in silica gel chromatography (Hexane:EtOAc 4:1). The 1-methyl isomer will elute later (more polar).

  • Validation:

    • 1H NMR: N-Me signal for N2 isomer usually appears upfield (~4.2 ppm) compared to N1 (~4.4 ppm), though this depends on the C5 substituent.

    • 13C NMR: The tetrazole quaternary carbon (C5) shifts significantly between isomers.

Protocol B: In Vitro VKOR Inhibition Assay (Toxicity Screen)

Objective: To determine if a new tetrazole derivative carries the "bleeding risk" of 1-MTT.

  • Enzyme Source: Prepare rat liver microsomes (solubilized in 1.5% CHAPS).

  • Substrate: Vitamin K epoxide (10 µM) and synthetic peptide substrate (FLEEL).

  • Incubation: Incubate microsomes with the test compound (1-MTT vs 2-MTT derivative) at concentrations 0.1 mM – 5 mM.

  • Initiation: Add DTT (2 mM) to start the Vitamin K cycle.

  • Measurement: Quantify the formation of carboxylated peptide via HPLC-fluorescence or LC-MS/MS.

  • Endpoint: Calculate

    
    .
    
    • Positive Control: 1-Methyl-5-thiotetrazole (

      
      ).
      
    • Negative Control: Cefazolin side chain (MTD) or 2-MTT derivatives (

      
       or inactive).
      

References

  • Lipsky, J. J. (1984). "Mechanism of the inhibition of the gamma-carboxylation of glutamic acid by N-methylthiotetrazole-containing antibiotics." Proceedings of the National Academy of Sciences, 81(9), 2893–2897. Link

  • Shearer, M. J., et al. (1988).[2] "Mechanism of cephalosporin-induced hypoprothrombinemia: relation to cephalosporin side chain, vitamin K metabolism, and vitamin K status." Journal of Clinical Pharmacology, 28(1), 88–95.[2] Link

  • Popiołek, L. (2017). "Tetrazoles: Synthesis and Biological Activity."[3][4][5] Current Medicinal Chemistry. Link

  • VeriXiv. (2025). "Design, Synthesis, and Biological Evaluation of Tetrazol-2-yl-acetamides as Novel Antitubercular Agents." VeriXiv Preprint. Link

  • Wold, J. S., et al. (1983). "Latamoxef-associated hypoprothrombinaemia." The Lancet, 322(8346), 398. Link

Sources

Safety Operating Guide

5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Advisory: Safe Handling and Disposal of 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole (CMT)

Executive Hazard Assessment

5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole (CMT) presents a dual-hazard profile that frequently leads to improper waste classification.[1] Unlike standard organic intermediates, CMT possesses both a high-energy nitrogen backbone and a reactive alkylating functional group.[1]

  • Energetic Liability (Tetrazole Ring): The high nitrogen content (approx. 42% by weight) imparts shock and thermal sensitivity. While 1-substituted tetrazoles are generally more stable than 5-substituted analogs, they remain capable of rapid, exothermic decomposition, particularly if dried or subjected to friction.[1]

  • Alkylating Toxicity (Chloromethyl Group): The chloromethyl moiety is a potent electrophile. It acts as a lachrymator and skin sensitizer, capable of alkylating DNA/proteins similar to mustard agents.

  • Incompatibility (The "Metal Trap"): Tetrazoles can form highly explosive salts upon contact with transition metals (Copper, Lead, Zinc). Standard metal spatulas and copper plumbing are strictly prohibited.

Physical & Chemical Properties (Disposal Context)

PropertyValue / CharacteristicOperational Implication
CAS Number 55408-11-2 (Generic: 2525-36-2)Use for waste manifesting.[1]
Physical State Off-white crystalline powderDust explosion hazard; avoid dry friction.[1]
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol)Use polar solvents for equipment decontamination.
Reactivity Hydrolyzes slowly in water; Reacts with NucleophilesAqueous quenching is slow and leaves the energetic ring intact.
Flash Point >110°C (Estimated)Combustible, but explosion is the primary risk.

Critical Segregation Protocols

Before initiating any disposal workflow, you must establish a "No-Metal Zone."[1]

  • Prohibited Materials: Metal spatulas, metal funnels, copper drainage pipes, brass fittings.

  • Required Materials: Teflon-coated or plastic (polypropylene/HDPE) tools.[1]

  • Waste Stream: Segregate as "Reactive / High Nitrogen Organic." Do not mix with oxidizers (peroxides, nitrates) or strong acids.

Disposal Workflows

Scenario A: Bulk Solid Waste (Expired or Excess Reagent)

Directive: Do not attempt to chemically deactivate bulk solids on the benchtop. The heat of reaction can trigger the tetrazole ring.

  • Wetting: If the solid is dry and old, gently mist with an inert solvent (e.g., isopropyl alcohol) to desensitize it against friction.

  • Packaging: Transfer the material into a conductive plastic container (antistatic).

  • Labeling: Label as "Hazardous Waste - Reactive - Tetrazole Derivative."

  • Disposal Path: Lab Pack for High-Temperature Incineration (combustion chamber >1000°C with scrubber).

Scenario B: Reaction Mixtures & Mother Liquors

Directive: Maintain the material in solution. Solvation is the primary stabilizer.

  • Solvent Check: Ensure the waste solvent is compatible with incineration (e.g., avoid high halogen content if possible, though CMT itself is halogenated).

  • pH Adjustment: If the reaction mixture is acidic, neutralize carefully to pH 6-8 using a non-metal base (e.g., Sodium Bicarbonate solution). Avoid strong bases (NaOH) at high concentrations to prevent rapid hydrolysis exotherms.[1]

  • Container: High-density polyethylene (HDPE) carboy.[1]

  • Disposal Path: Liquid waste stream for incineration.[1]

Scenario C: Trace Residues & Glassware Decontamination

Directive: This is the only scenario where chemical decontamination is recommended to protect glassware washers.

  • Solvent Rinse: Triple rinse glassware with Acetone or Methanol.[1] Collect these rinses into the "Scenario B" liquid waste container.

  • Chemical Deactivation (The "Kill Step"):

    • Prepare a 10% Sodium Thiosulfate solution (nucleophile to displace the chloride).

    • Soak glassware for 24 hours.[1] This converts the toxic chloromethyl group to a less toxic thiosulfate derivative, though the tetrazole ring remains.

    • Warning: Do not use Bleach (Hypochlorite).[1] It can form explosive chloramines with the tetrazole nitrogen.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for handling CMT waste.

CMT_Disposal_Protocol Start Start: CMT Waste Identified State_Check Assess Physical State Start->State_Check Solid_Bulk Bulk Solid (Pure/Expired) State_Check->Solid_Bulk > 1g Solid Liquid_Mix Reaction Mixture (Solution) State_Check->Liquid_Mix Solution Trace_Residue Trace Residue (Glassware) State_Check->Trace_Residue < 100mg Residue Segregation CRITICAL SEGREGATION No Metals (Cu, Pb, Zn) No Oxidizers Solid_Bulk->Segregation Liquid_Mix->Segregation Trace_Residue->Segregation Action_Solid DO NOT TREAT Wet with IPA if dry Package in Plastic Final_Disp Final Disposal: High-Temp Incineration Action_Solid->Final_Disp Action_Liquid Neutralize pH (6-8) Store in HDPE Carboy Action_Liquid->Final_Disp Action_Trace Solvent Rinse (Acetone) Soak in 10% Na-Thiosulfate Action_Trace->Final_Disp Combine Rinsates Segregation->Action_Solid Solid Path Segregation->Action_Liquid Liquid Path Segregation->Action_Trace Decon Path

Figure 1: Decision matrix for the safe segregation and disposal of 5-(chloromethyl)-1-methyl-1H-tetrazole, emphasizing the prohibition of metal contact and the requirement for incineration.

Emergency Procedures

  • Spill (Solid):

    • Evacuate the immediate area.[2][3][4][5]

    • Do not dry sweep (friction hazard).[1]

    • Wet the spill with Isopropanol or water (if no water-reactive reagents are present).[1]

    • Scoop using plastic shovels/scoops only.[1]

  • Exposure (Skin/Eyes):

    • Immediate flush with water for 15 minutes.[1][2][3][5]

    • Note: CMT is a potential alkylating agent. Treat as a chemical burn even if no immediate pain is felt.[1]

    • Seek medical attention immediately.[1][2]

References

  • National Research Council. (2011).[1][6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[6][7] [Link]6]

  • PubChem. (n.d.).[1][8] Compound Summary: 5-(Chloromethyl)-1H-tetrazole (CAS 55408-11-2).[1][8] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter.[1] (Reference for tetrazole sensitivity and metal incompatibility).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.